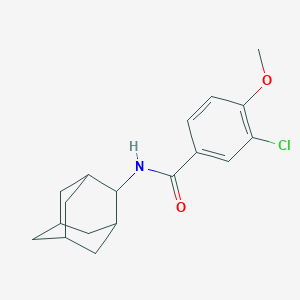![molecular formula C14H11BrClN3O2S B278526 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future research directions.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, and has been shown to have anti-inflammatory properties. In addition, it has been shown to inhibit the activity of certain enzymes involved in inflammation, such as COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide in lab experiments is its potential as a therapeutic agent in the treatment of various diseases. However, a limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide. One direction is to further investigate its mechanism of action, and to identify the specific enzymes and pathways that it targets. Another direction is to study its potential use in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, research is needed to determine its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
Conclusion:
In conclusion, 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promising results in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, toxicity, and potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide involves a multi-step process. The first step involves the preparation of 5-chloro-2-pyridinecarboxylic acid, which is then converted to 5-chloro-2-pyridinecarboxamide. The next step involves the preparation of 3-bromo-4-methoxybenzoyl chloride, which is then reacted with 5-chloro-2-pyridinecarboxamide to yield 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-cancer properties, and has been studied for its potential use in the treatment of breast cancer, lung cancer, and melanoma. In addition, this compound has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C14H11BrClN3O2S |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H11BrClN3O2S/c1-21-11-4-2-8(6-10(11)15)13(20)19-14(22)18-12-5-3-9(16)7-17-12/h2-7H,1H3,(H2,17,18,19,20,22) |
Clave InChI |
ATHNZGMFQZWGDS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)